2-(1-methyl-4-piperidinyl)-N-[2-(phenylthio)phenyl]acetamide
Overview
Description
2-(1-methyl-4-piperidinyl)-N-[2-(phenylthio)phenyl]acetamide is a useful research compound. Its molecular formula is C20H24N2OS and its molecular weight is 340.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.16093457 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Effects and Environmental Protection
2-(1-methyl-4-piperidinyl)-N-[2-(phenylthio)phenyl]acetamide, a compound featuring a piperidine core, is part of a broad category of chemicals that have been subject to extensive research due to their diverse biological activities and potential applications in environmental protection. Although the direct studies on this specific compound are limited, insights can be drawn from related research on piperidine derivatives and acetamide compounds, which share structural similarities or functional groups.
Piperidine Derivatives in Therapeutic Use
Piperidine derivatives, characterized by their six-membered nitrogen-containing heterocycles, play a crucial role in medicinal chemistry. These compounds are found in a wide range of drugs with diverse therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, and anti-inflammatory agents. The flexibility of the piperidine ring allows for significant modifications, leading to variations in pharmacokinetic and pharmacodynamic properties. Research on piperazine derivatives, closely related to piperidine, underscores the potential for creating new therapeutic agents by altering the substitution patterns on the nucleus (Rathi et al., 2016).
Environmental Toxicology of Acetamide Compounds
Acetamide and its derivatives have been recognized for their commercial importance and the significant body of research regarding their biological effects, including environmental toxicology. Studies have expanded our understanding of these compounds, providing insights into their safety profiles and the implications of exposure in various settings (Kennedy, 2001). The environmental aspects of acetaminophen, an acetamide derivative, have also been reviewed, emphasizing the challenges in monitoring, detection, and treatment of water pollutants related to this widely used analgesic (Vo et al., 2019).
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)-N-(2-phenylsulfanylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-22-13-11-16(12-14-22)15-20(23)21-18-9-5-6-10-19(18)24-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSYNZXHNBXXDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.